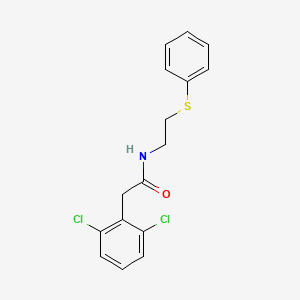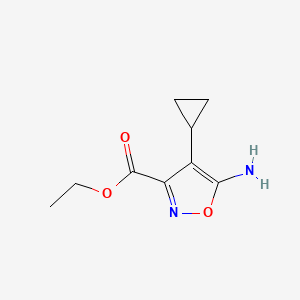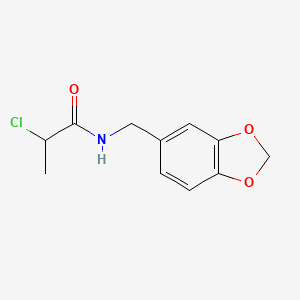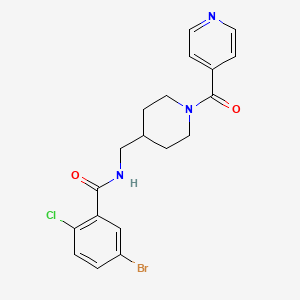
5-bromo-2-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-bromo-2-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide” is a complex organic molecule that contains several functional groups. It has a benzamide core, which is a type of amide, substituted with bromine and chlorine atoms. Additionally, it has a piperidine ring, which is a type of heterocycle, attached to the benzamide core via a methylene (-CH2-) group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzamide core likely contributes to the planarity of the molecule, while the piperidine ring could introduce some three-dimensionality depending on its conformation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar amide group could influence its solubility in different solvents. The bromine and chlorine atoms might make the compound denser than similar compounds without halogens .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis of CCR5 Antagonists : Compounds structurally similar to "5-bromo-2-chloro-N-((1-isonicotinoylpiperidin-4-yl)methyl)benzamide" have been synthesized as CCR5 antagonists, demonstrating potential applications in targeting chemokine receptors involved in various diseases, including HIV infection. These compounds exhibit certain bioactivities, indicating their relevance in medicinal chemistry for developing new therapeutic agents (Cheng De-ju, 2015).
Crystal Structure Analysis : The crystal structure analysis of similar benzamide derivatives provides insights into their molecular interactions, such as hydrogen bonding and π-π interactions. Such studies are fundamental in drug design, allowing for the optimization of compound properties for better efficacy and reduced toxicity (A. Saeed et al., 2020).
Bioactivity and Potential Therapeutic Applications
Anticancer Properties : The metabolism of benzamide riboside, a compound structurally related to the query molecule, inhibits inosine 5'-monophosphate dehydrogenase (IMPDH), demonstrating pronounced activity against several human tumor cell lines. This suggests potential applications of similar compounds in cancer therapy (W. Jäger et al., 2002).
Antimicrobial and Antibiofilm Properties : Thiourea derivatives of benzamides, which could share some structural similarities with the compound , have shown significant antimicrobial and antibiofilm properties against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. This highlights the potential of such compounds in the development of new antimicrobial agents with antibiofilm capabilities (Carmen Limban et al., 2011).
Zukünftige Richtungen
Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be interesting to investigate whether this compound has any biological activity, given the presence of the benzamide and piperidine functional groups, which are found in various biologically active compounds .
Eigenschaften
IUPAC Name |
5-bromo-2-chloro-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrClN3O2/c20-15-1-2-17(21)16(11-15)18(25)23-12-13-5-9-24(10-6-13)19(26)14-3-7-22-8-4-14/h1-4,7-8,11,13H,5-6,9-10,12H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSGBAHENWZABV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=C(C=CC(=C2)Br)Cl)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(E)-ethyl (5-(styrylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2845822.png)
![Methyl 2-(benzylsulfanyl)-5-(4-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2845823.png)
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2845825.png)

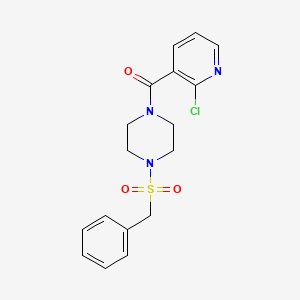
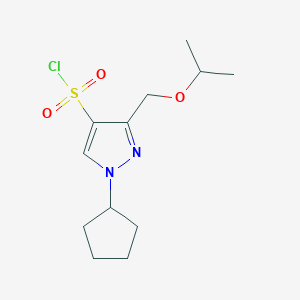

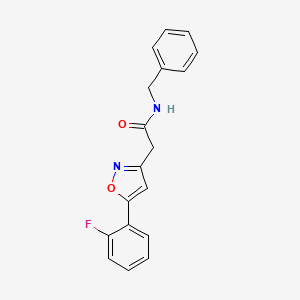
![7-[4-(difluoromethoxy)phenyl]-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2845834.png)
![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2845836.png)
![2-[(2-Ethenylpyrazol-3-yl)methyl-[(2-methylfuran-3-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2845837.png)
